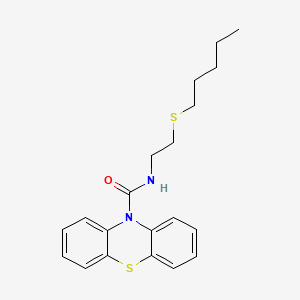
10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound features a phenothiazine core with a carboxamide group and a pentylthioethyl substituent, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- typically involves multiple steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine with a suitable carboxylating agent under controlled conditions.
Addition of Pentylthioethyl Substituent: The final step involves the substitution of the carboxamide group with a pentylthioethyl group, often using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carboxamide group or the phenothiazine core.
Substitution: The pentylthioethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols, with catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: Research may focus on its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may explain its potential antipsychotic effects. The pentylthioethyl substituent could influence the compound’s binding affinity and selectivity for these receptors, as well as its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the pentylthioethyl substituent.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Features different substituents on the carboxamide group.
10H-Phenothiazine-2-carboxamide: Has a carboxamide group at a different position on the phenothiazine core.
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(2-(pentylthio)ethyl)- is unique due to its specific substituent pattern, which may impart distinct chemical and biological properties. The pentylthioethyl group could enhance its lipophilicity, affecting its distribution and activity in biological systems.
Propiedades
Número CAS |
53056-57-8 |
|---|---|
Fórmula molecular |
C20H24N2OS2 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
N-(2-pentylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C20H24N2OS2/c1-2-3-8-14-24-15-13-21-20(23)22-16-9-4-6-11-18(16)25-19-12-7-5-10-17(19)22/h4-7,9-12H,2-3,8,13-15H2,1H3,(H,21,23) |
Clave InChI |
WNNRYMPLMVRUGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
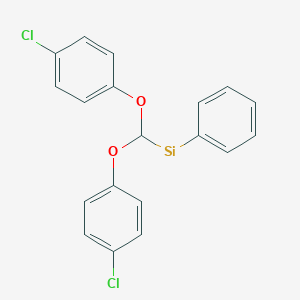
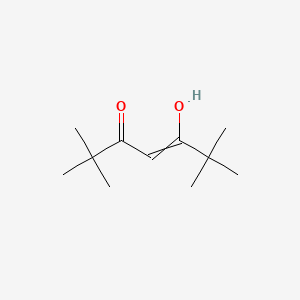
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
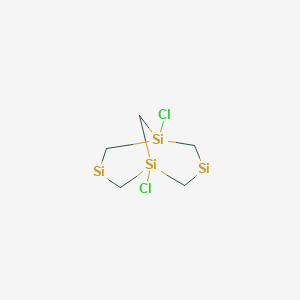
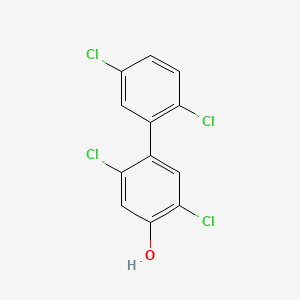
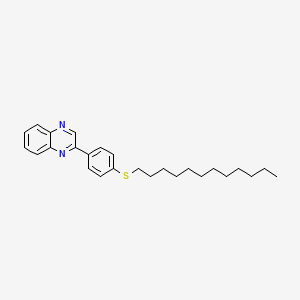

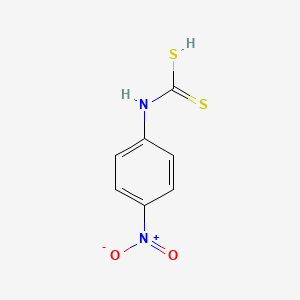
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)

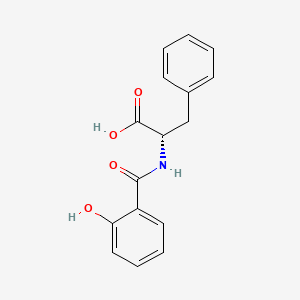

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
